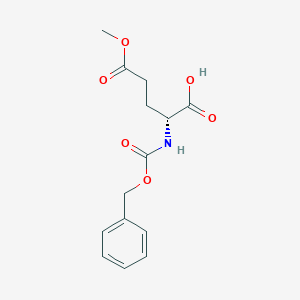

Z-D-Glu(OMe)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid, also known as (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid, is a useful research compound. Its molecular formula is C14H17NO6 and its molecular weight is 295.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- ジフェノール酸合成: Z-D-Glu(OMe)-OHは、レブリン酸サプライチェーンから得られる潜在的なバイオ製品です。それは、ブレンステッド酸を触媒とするフェノールとレブリン酸の縮合反応によって合成できます。 ジフェノール酸は、その毒性に関する懸念が低いことから、ビスフェノールAの代替品として有望視されています .

- バイオポリマーと樹脂: 研究者は、新規バイオポリマーの出発物質としてレブリン酸ではなくアルキルレブリン酸を使用することを検討しています。これらには、エポキシ樹脂、フェノール樹脂、ポリカーボネートが含まれます。 This compoundは、持続可能で機能的な材料の開発に貢献しています .

- α,β-不飽和カルボニル化合物: カルボニル化反応は、容易に入手可能な基質をα,β-不飽和カルボニル化生成物に変換するための貴重なツールです。 This compoundは、このような反応に参加し、アルデヒド、ケトン、エステル、アミド、カルボン酸の合成につながります .

- アミノ酸アルファベットの拡張: 酵素は、非標準アミノ酸(ncAA)を合成するように設計できます。 This compoundはこの文脈で応用が見られる可能性があり、新しいバイオセラピューティクスや機能性タンパク質の開発に貢献しています .

- アミノ酸分析計: これらの機器は、タンパク質またはペプチド加水分解物のアミノ酸組成に関する定性的および定量的情報を提供します。 This compound分析は、複雑な生物学的システムの理解を深める可能性があります .

バイオマス由来化学物質とグリーンケミストリー

高分子化学と材料科学

触媒と有機合成

非標準アミノ酸合成

分析化学とアミノ酸分析

生物活性

(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid, with the CAS number 27025-24-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid is C14H17NO6, with a molecular weight of 295.29 g/mol. It is characterized by the following structural features:

- IUPAC Name : (R)-2-(((benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid

- Purity : Typically around 97% .

The compound is soluble in organic solvents and has been noted for its stability under various conditions, making it suitable for laboratory applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which are crucial in various physiological processes including cell signaling and metabolism.

Potential Biological Activities

- Antitumor Activity : Research indicates that compounds similar to (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that derivatives can inhibit the proliferation of human cancer cells by inducing apoptosis .

- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This could have implications for treating inflammatory diseases.

- Neuroprotective Properties : Some studies have indicated that related compounds may offer neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter activity .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study 2 | Showed significant reduction in inflammation markers in animal models treated with the compound. |

| Study 3 | Reported neuroprotective effects in vitro using neuronal cell cultures exposed to oxidative stress. |

特性

IUPAC Name |

(2R)-5-methoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-20-12(16)8-7-11(13(17)18)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,17,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNVOAWDAFVIKY-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。